molecular formula C20H21N3O3S2 B3459724 Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 5914-49-8

Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B3459724
CAS No.: 5914-49-8
M. Wt: 415.5 g/mol
InChI Key: GMYCGQTZBBVGLD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic heterocyclic organic compound of interest in chemical and pharmaceutical research. This molecule features a complex hybrid structure that incorporates both a 4,5,6,7-tetrahydrobenzo[b]thiophene and a 1H-benzo[d]imidazole scaffold, linked by a thioacetamido bridge . This unique architecture makes it a valuable intermediate for researchers exploring structure-activity relationships in medicinal chemistry, particularly in the development of novel bioactive molecules. The compound is characterized by its molecular formula and specific storage conditions to ensure stability . It is supplied as a reference standard for use in laboratory research only. This product is labeled "For Research Use Only" and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl 2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-2-26-19(25)17-12-7-3-6-10-15(12)28-18(17)23-16(24)11-27-20-21-13-8-4-5-9-14(13)22-20/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYCGQTZBBVGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360486
Record name ethyl 2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5914-49-8
Record name ethyl 2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Characterization Data

The compound is characterized using standard analytical techniques:

Technique Key Observations
IR Spectroscopy N-H stretch (~3421 cm⁻¹), C=O (~1664 cm⁻¹), C≡N (~2212 cm⁻¹) .
¹H NMR Singlet for N-H (~12.27 ppm), multiplet for aromatic protons (~6.95–7.99 ppm), quartet for ethyl ester (~4.40–4.46 ppm) .
Mass Spectrometry Molecular ion peak at m/z 396 (M⁺) .

Reaction Mechanisms and Conditions

The synthesis involves multiple reaction types:

Knövenagel Condensation

Used to form acrylamido derivatives from the amino-ester intermediate. For example, condensation with substituted benzaldehydes in toluene containing piperidine and acetic acid under reflux (5–6 hours) .

Thioester Formation

Reactions with isothiocyanates (e.g., ethyl isothiocyanate) lead to cyclization products, such as benzo thieno[2,3-d] thiazin-4-one derivatives .

Acylation and Alkylation

  • Chloroacetyl chloride reacts with 1 to form acylated esters .

  • Alkylation of nitrogen sites (e.g., with cyclohexylamine) is achieved via nucleophilic substitution .

Structural Variants and Analogues

Several structurally related compounds exhibit distinct reactivity profiles:

Compound Key Features Reactivity
Ethyl 2-(2-cyano-3-phenylacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateCyanoacrylamido groupUndergoes hydrolysis to form amides .
Benzo thieno[2,3-d]pyrimidin-4(3H)-onePyrimidine fused to thiopheneReacts with alkylating agents at nitrogen sites .
Chloro-thieno[2,3-d]pyrimidineElectrophilic chlorine substituentParticipates in nucleophilic substitution with amines .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound’s structural analogs differ primarily in substituents on the acetamido group and the heterocyclic system. Key examples include:

Compound Name Substituent/Ring System Variation Key Functional Groups/Modifications Reference
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Ethoxy and 4-hydroxyphenyl group Hydroxyphenyl, ethoxyketone
N-Benzyl-2-(2-((1-methyl-1H-imidazole-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxamide (16) N-Benzyl carboxamide, methylimidazole-thio group Imidazole-thio, carboxamide
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzamido group Benzoyl substitution
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Cyanoacrylamido group Electron-withdrawing cyano, Knoevenagel adducts

Key Observations :

  • Solubility : The ethyl ester group in the target compound improves lipophilicity relative to carboxamide derivatives (e.g., compound 16), which may affect membrane permeability .

Key Observations :

  • The Knoevenagel condensation used for the target compound achieves higher yields (72–94%) compared to the Petasis reaction (22%) .
  • Carboxamide derivatives (e.g., compound 16) require milder conditions (DIPEA/DMSO), suggesting scalability advantages .

Key Observations :

  • The cyanoacrylamido analogs exhibit notable antioxidant and anti-inflammatory activities, likely due to the electrophilic α,β-unsaturated carbonyl group .
  • The target compound’s benzo[d]imidazole-thio group may confer distinct receptor-binding profiles, though direct biological data are lacking .

Biological Activity

Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial and antioxidant properties.

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Formation of the Benzothiophene Core : The initial step typically involves the synthesis of the tetrahydrobenzo[b]thiophene framework through cyclization reactions involving appropriate precursors.
  • Introduction of the Benzoimidazole Moiety : The benzoimidazole group is introduced via thiolation reactions, where thiol derivatives are reacted with acetamides.
  • Final Esterification : The final compound is obtained by esterification using ethyl chloroacetate or similar reagents.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against various bacterial strains. The results indicate that this compound exhibits significant antibacterial properties:

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Bacillus subtilis1816 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of the compound was assessed using various assays including DPPH radical scavenging and Ferric Reducing Antioxidant Power (FRAP). The results are summarized in the following table:

Assay Method IC50 Value (µg/mL) Standard Comparison
DPPH Scavenging25Ascorbic Acid: 20
FRAP30Trolox: 25

The compound demonstrated a strong ability to scavenge free radicals and reduce ferric ions, indicating its potential as an antioxidant agent.

Case Studies and Research Findings

In recent studies focusing on similar compounds with benzimidazole and benzo[b]thiophene moieties, it was found that modifications in substituents significantly influenced biological activity. For instance:

  • Modification Impact : Compounds with hydroxyl groups at specific positions exhibited enhanced antibacterial activity compared to their methoxy counterparts.
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the aromatic rings improved both antimicrobial and antioxidant activities.

These findings underscore the importance of structural modifications in optimizing the biological activities of thiophene derivatives.

Q & A

Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the tetrahydrobenzo[b]thiophene core. For example:

  • Step 1 : Start with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Introduce the acetamido linker via coupling with 1H-benzimidazole-2-thiol derivatives using activating agents like HATU in DMF or DIPEA in DMSO .
  • Step 2 : Optimize reaction time and solvent. Evidence shows reflux in ethanol (8–12 hours) or DMF (30 minutes) achieves moderate-to-high yields (65–80%) .
  • Purification : Recrystallization from ethanol or alcohol mixtures is common .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

  • IR Spectroscopy : Confirm NH (3200–3400 cm⁻¹), C=O (1680–1720 cm⁻¹), and aromatic C-H stretches .
  • NMR : Use 1H^1 \text{H}-NMR to identify thiophene protons (δ 2.5–3.5 ppm for tetrahydro protons) and benzimidazole aromatic signals (δ 7.0–8.5 ppm). 13C^{13} \text{C}-NMR resolves carbonyl carbons (δ 160–170 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., M+^+ via ESI-MS) and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Mechanistic Studies : For compounds with mixed activity (e.g., NMDAR modulation vs. apoptosis induction), use single-channel electrophysiology (as in EU1794-4 studies) to dissect ion permeability changes .
  • Structure-Activity Relationship (SAR) : Compare analogs with varied substituents (e.g., benzimidazole vs. imidazole) to isolate critical pharmacophores .
  • Dose-Response Analysis : Address incomplete inhibition (e.g., submaximal NMDAR blockade) by testing concentration gradients and co-application with agonists .

Q. How can computational methods guide the design of derivatives with improved target specificity?

  • Docking Studies : Model interactions with target receptors (e.g., RORγt or acetylcholinesterase) using software like AutoDock. Focus on the acetamido linker and benzimidazole orientation .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to predict binding affinity .
  • ADMET Prediction : Use tools like SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .

Q. What experimental designs are suitable for evaluating in vivo efficacy and pharmacokinetics?

  • Apoptosis Models : Use xenograft mice (e.g., breast cancer models) with intraperitoneal dosing (10–50 mg/kg) and monitor tumor regression via bioluminescence .
  • Pharmacokinetics : Conduct LC-MS/MS plasma analysis to determine half-life, Cmax_{max}, and bioavailability. Note that ester groups may enhance membrane permeability but reduce metabolic stability .

Methodological Challenges & Solutions

Q. How to address low yields in the final coupling step?

  • Activating Agents : Replace HATU with EDCI/HOBt for cost-effective amide bond formation .
  • Solvent Optimization : Switch from DMF to DMSO if steric hindrance occurs, as seen in benzimidazole coupling reactions .

Q. What analytical techniques validate purity for in vitro assays?

  • HPLC : Use a C18 column (70:30 acetonitrile/water) with UV detection at 254 nm. Aim for >95% purity .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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